Pimecrolimus

Catalog No.
S539689
CAS No.
137071-32-0
M.F
C43H68ClNO11
M. Wt
810.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimecrolimus

CAS Number

137071-32-0

Product Name

Pimecrolimus

IUPAC Name

(1R)-12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C43H68ClNO11

Molecular Weight

810.4 g/mol

InChI

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChI Key

KASDHRXLYQOAKZ-CUMYOKFYSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Solubility

1.52e-03 g/L

Synonyms

ASM-981; ASM981; ASM 981; SDZ ASM 981; SDZ-ASM 981; SDZ-ASM-981; Pimecrolimus; Pimecrolimusum; 33-epi-Chloro-33-desoxyascomycin; Brand name: Aregen; Rizan; Elidel.

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Isomeric SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Description

The exact mass of the compound Pimecrolimus is 809.44809 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of lactam in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy in Atopic Dermatitis

  • Treatment of mild to moderate AD: Multiple clinical trials have demonstrated the effectiveness of pimecrolimus cream in treating mild to moderate atopic dermatitis in children and adults []. Studies show it reduces itching and improves symptoms like redness and scaling.
  • Long-term management: Research suggests pimecrolimus can be a safe and effective option for long-term management of AD, particularly for patients concerned about side effects of topical corticosteroids.
  • Prevention of relapses: Studies are ongoing to determine the efficacy of pimecrolimus in preventing AD flares. Some research indicates twice-daily application may be more effective than once-daily for relapse prevention in pediatric patients.

Safety Concerns

  • Risk of lymphoma and skin cancer: Some studies suggest a possible link between topical calcineurin inhibitors, including pimecrolimus, and an increased risk of lymphoma and skin cancer. However, the overall risk is considered low, and the benefits of treatment likely outweigh the risks for most patients [, ].
  • Interaction with other therapies: Research suggests pimecrolimus might interfere with the effectiveness of human mesenchymal stem cell (hMSC) therapy for AD []. More research is needed to understand these interactions.

Pimecrolimus is a topical immunosuppressant classified as a calcineurin inhibitor, primarily used in the treatment of atopic dermatitis, commonly known as eczema. It is derived from ascomycin, a macrolactam produced by the bacterium Streptomyces hygroscopicus. Pimecrolimus is marketed under the trade name Elidel and was first approved by the United States Food and Drug Administration in December 2001. The drug's formulation is typically a 1% cream applied to affected areas of the skin, and it is indicated for patients aged two years and older who have not responded adequately to conventional treatments such as topical corticosteroids .

Pimecrolimus acts by inhibiting calcineurin, a phosphatase enzyme critical for T-cell activation in the immune system. By suppressing T-cell function, it reduces inflammation associated with eczema.

  • Toxicity: Pimecrolimus has low systemic absorption due to its topical application. However, potential side effects include application site burning, itching, and irritation.
  • Carcinogenicity: Long-term use of pimecrolimus might be associated with an increased risk of skin cancer, although more research is needed.
  • Immunosuppression: Due to its mechanism of action, pimecrolimus can theoretically increase susceptibility to infections.

Pimecrolimus operates through a mechanism that involves binding to macrophilin-12 (also known as FK506-binding protein 12), which subsequently inhibits the activity of calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells, leading to reduced transcription of pro-inflammatory cytokines such as interleukin-2, interleukin-4, and interferon-gamma. As a result, pimecrolimus effectively diminishes T-cell activation and the inflammatory response associated with atopic dermatitis .

The primary biological activity of pimecrolimus lies in its ability to modulate immune responses. By inhibiting calcineurin, pimecrolimus reduces T-cell activation and cytokine production. This action helps alleviate inflammation and itching associated with atopic dermatitis. In addition to its effects on T-cells, pimecrolimus also inhibits mast cell activation, further contributing to its anti-inflammatory properties. Clinical studies have shown that pimecrolimus is effective in treating various inflammatory skin conditions beyond atopic dermatitis, including seborrheic dermatitis and psoriasis .

The synthesis of pimecrolimus involves several steps, beginning with the fermentation of Streptomyces hygroscopicus to produce ascomycin. The chemical structure of pimecrolimus is modified through various organic synthesis techniques to enhance its pharmacological properties. The specific synthetic route includes selective chlorination and functional group modifications that yield the final product with high purity and bioactivity. Detailed methodologies can be found in specialized organic chemistry literature focusing on macrolactam derivatives .

Pimecrolimus is primarily used for:

  • Atopic Dermatitis: It serves as a second-line treatment when topical corticosteroids are ineffective or inappropriate.
  • Other Inflammatory Skin Conditions: It has been used off-label for conditions such as vitiligo, cutaneous lupus erythematosus, oral lichen planus, and psoriasis .
  • Steroid-Sparing Agent: Pimecrolimus provides an alternative for patients who experience adverse effects from corticosteroids or require long-term management of inflammatory skin diseases .

Pimecrolimus shares similarities with several other compounds within the class of calcineurin inhibitors. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
TacrolimusInhibits calcineurin similar to pimecrolimusMore potent but can cause skin atrophy
Cyclosporine AInhibits T-cell activation via calcineurinAdministered systemically; more side effects
AscomycinParent compound; inhibits calcineurinLess selective; broader immunosuppressive effects
SirolimusInhibits mTOR pathway; different targetPrimarily used for transplant rejection

Pimecrolimus stands out due to its selective action on T-cells without affecting dendritic cells significantly, making it less likely to cause skin atrophy compared to topical steroids or tacrolimus .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

809.4480897 g/mol

Monoisotopic Mass

809.4480897 g/mol

Heavy Atom Count

56

LogP

4.4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7KYV510875

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (33.33%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of mild to moderate atopic dermatitis.
FDA Label

Pharmacology

Pimecrolimus is a chemical that is used to treat atopic dermatitis (eczema). Atopic dermatitis is a skin condition characterized by redness, itching, scaling and inflammation of the skin. The cause of atopic dermatitis is not known; however, scientists believe that it may be due to activation of the immune system by various environmental or emotional triggers. Scientists do not know exactly how pimecrolimus reduces the manifestations of atopic dermatitis, but pimecrolimus reduces the action of T-cells and mast cells which are part of the immune system and contribute to responses of the immune system. Pimecrolimus prevents the activation of T-cells by blocking the effects of chemicals (cytokines) released by the body that stimulate T-cells. Pimecrolimus also reduces the ability of mast cells to release chemicals that promote inflammation.
Pimecrolimus is a 33-epi-chloro-derivative of the ascomycin macrolactam with immunosuppressant property. Pimecrolimus binds to the receptor macrophilin-12 (FKBP-12) forming a complex that blocks the calcium-dependent signal transduction cascade mediated by calcineurin. Via dephosphorylation, calcineurin is the enzyme responsible for activating nuclear factor of activated T-cells (NF-AT), a T cell transcriptional regulatory factor. As a consequence, the synthesis and release of Th1- (T helper 1) and Th2- (T helper 2) type cytokines, and other inflammatory mediators from T-cells and mast cells are blocked and the expression of signals essential for the activation of inflammatory T-lymphocytes is inhibited. However, pimecrolimus mode of action is cell-selective and does not affect Langerhans' cells/dendritic cells and primary fibroblasts.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AH - Agents for dermatitis, excluding corticosteroids
D11AH02 - Pimecrolimus

Mechanism of Action

Pimecrolimus binds with high affinity to macrophilin-12 (FKBP-12) and inhibits the calcium-dependent phosphatase, calcineurin. As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines. In particular, pimecrolimus inhibits at nanomolar concentrations Interleukin-2 and interferon gamma (Th1-type) and Interleukin-4 and Interleukin-10 (Th2-type) cytokine synthesis in human T cells. Also, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells in vitro after stimulation by antigen/lgE.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphatases [EC:3.1.3.-]
PPP3C/PPP3R/CHP [HSA:5530 5532 5533 5534 5535 11261 63928] [KO:K04348 K06268 K17610 K17611]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

137071-32-0

Absorption Distribution and Excretion

Because of the low systemic absorption of pimecrolimus following topical application the calculation of standard pharmacokinetic measures such as AUC, Cmax, half-life, etc. cannot be reliably done.
80% of the drug is excreted in the feces.

Metabolism Metabolites

No drug metabolism was observed in human skin in vitro. Oral administration yielded metabolites produced from O-demethylation and oxygenation reactions.

Wikipedia

Pimecrolimus

FDA Medication Guides

Elidel
Pimecrolimus
CREAM;TOPICAL
BAUSCH
06/09/2016

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Grassberger M, Baumruker T, Enz A, Hiestand P, Hultsch T, Kalthoff F, Schuler W, Schulz M, Werner FJ, Winiski A, Wolff B, Zenke G: A novel anti-inflammatory drug, SDZ ASM 981, for the treatment of skin diseases: in vitro pharmacology. Br J Dermatol. 1999 Aug;141(2):264-73. [PMID:10468798]

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